molecular formula CH2O4Zr B098824 Zirconium, [carbonato(2-)-kappaO,kappaO']oxo- CAS No. 15667-84-2

Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-

Katalognummer B098824
CAS-Nummer: 15667-84-2
Molekulargewicht: 169.25 g/mol
InChI-Schlüssel: YQUXIAIPELMOBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zirconium, [carbonato(2-)-kappaO,kappaO']oxo- is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a zirconium-based metal-organic framework (MOF) that has a porous structure, which makes it an ideal candidate for various applications in the fields of catalysis, gas storage, and drug delivery.

Wirkmechanismus

The mechanism of action of zirconium, [carbonato(2-)-kappaO,kappaO']oxo- is based on its porous structure, which allows it to act as a catalyst for various chemical reactions. The compound's unique structure provides a high surface area for reactants to interact, leading to increased reaction rates and improved selectivity.
Biochemical and Physiological Effects:
Zirconium, [carbonato(2-)-kappaO,kappaO']oxo- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that this compound has low toxicity and is biocompatible, making it a potential candidate for drug delivery applications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using zirconium, [carbonato(2-)-kappaO,kappaO']oxo- in lab experiments include its high stability, porous structure, and excellent catalytic activity. However, the limitations of this compound include its high cost and the difficulty in synthesizing it in large quantities.

Zukünftige Richtungen

There are several future directions for research on zirconium, [carbonato(2-)-kappaO,kappaO']oxo-. These include:
1. Further studies on the compound's catalytic activity for various reactions.
2. Investigation of the compound's potential applications in gas storage and separation.
3. Development of new synthesis methods for zirconium, [carbonato(2-)-kappaO,kappaO']oxo- to reduce its cost and increase its availability.
4. Exploration of the compound's potential as a drug delivery system for various diseases.
5. Investigation of the compound's potential for use in environmental applications, such as water treatment and air purification.
In conclusion, zirconium, [carbonato(2-)-kappaO,kappaO']oxo- is a compound with unique properties that make it an ideal candidate for various scientific research applications. Its high stability, porous structure, and excellent catalytic activity make it a promising candidate for catalysis, gas storage, and drug delivery applications. Further research is needed to fully explore the potential of this compound in various fields.

Synthesemethoden

The synthesis of zirconium, [carbonato(2-)-kappaO,kappaO']oxo- involves the reaction of zirconium (IV) chloride with sodium carbonate in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired Zirconium, [carbonato(2-)-kappaO,kappaO']oxo- structure.

Wissenschaftliche Forschungsanwendungen

Zirconium, [carbonato(2-)-kappaO,kappaO']oxo- has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of catalysis, where it has been shown to exhibit excellent catalytic activity for a wide range of reactions.

Eigenschaften

CAS-Nummer

15667-84-2

Molekularformel

CH2O4Zr

Molekulargewicht

169.25 g/mol

IUPAC-Name

carbonic acid;oxozirconium

InChI

InChI=1S/CH2O3.O.Zr/c2-1(3)4;;/h(H2,2,3,4);;

InChI-Schlüssel

YQUXIAIPELMOBE-UHFFFAOYSA-N

SMILES

C(=O)(O)O.O=[Zr]

Kanonische SMILES

C(=O)(O)O.O=[Zr]

Andere CAS-Nummern

34842-61-0
15667-84-2

Physikalische Beschreibung

WetSolid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.